molecular formula C6H6BFO3 B1334455 4-Fluoro-2-hydroxyphenylboronic acid CAS No. 850568-00-2

4-Fluoro-2-hydroxyphenylboronic acid

Cat. No. B1334455
M. Wt: 155.92 g/mol
InChI Key: KOFNQIAWWVBBJZ-UHFFFAOYSA-N
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Description

4-Fluoro-2-hydroxyphenylboronic acid is a compound that has not been directly studied in the provided papers. However, its structural analogs and derivatives have been synthesized and investigated for various applications, including as catalysts in organic synthesis, potential building blocks for silicon-containing drugs, and antifungal agents. The presence of a fluorine atom on the phenyl ring can significantly alter the chemical and physical properties of these compounds, making them valuable in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of related fluorinated phenylboronic acids typically involves the use of halogenated benzene derivatives, organolithium reagents, and borate esters. For instance, 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acids were synthesized using a multi-step reaction involving n-butyllithium and tributyl borate, with optimized reaction conditions to improve yields . Similarly, the synthesis of 4-((2-fluoro-5-pyridyl)dimethylsilyl)phenylboronic acid demonstrates the use of halogenated pyridyl compounds in the preparation of boronic acids, which can then be used in further coupling reactions .

Molecular Structure Analysis

The molecular structure of fluorinated phenylboronic acids is characterized by the presence of a boronic acid group and a fluorine substituent on the aromatic ring. Single-crystal X-ray diffraction studies have been used to characterize the structure of these compounds, revealing diverse solid-state molecular structures influenced by the position and nature of the substituents . Tautomeric equilibria between the boronic acid form and the corresponding benzoxaborole form have been observed, which can have implications for their reactivity and biological activity .

Chemical Reactions Analysis

Fluorinated phenylboronic acids participate in various chemical reactions, including Suzuki–Miyaura coupling, which is a widely used method for forming carbon-carbon bonds. The presence of the fluorine atom can influence the reactivity of the boronic acid group and the selectivity of the coupling reaction . Additionally, the tautomeric equilibrium between the boronic acid and benzoxaborole forms can affect the outcome of chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phenylboronic acids are influenced by the presence of the fluorine atom, which can affect the acidity (pKa) of the boronic acid group and the overall stability of the compound. NMR spectroscopy, including 1H, 13C, and 19F, has been used to study these compounds, providing insights into their electronic structure and tautomeric behavior . The antifungal activity of these compounds has also been evaluated, with some showing promising results against various fungal strains .

Scientific Research Applications

Antifungal Applications

4-Fluoro-2-hydroxyphenylboronic acid has demonstrated significant potential in antifungal applications. Research by Borys et al. (2019) explored various fluoro-formylphenylboronic acids, including a compound analogous to 4-fluoro-2-formylphenylboronic acid, which showed potent antifungal activity against strains like Aspergillus, Fusarium, Penicillium, and Candida. This study highlighted the role of fluorine substituents and tautomeric equilibria in enhancing antifungal efficacy (Borys et al., 2019).

Fluorescence Studies

The fluorescence properties of fluoro-containing phenylboronic acids, including 4-fluoro-2-methoxyphenylboronic acid, have been investigated for potential biological applications. Geethanjali et al. (2015) studied the fluorescence quenching of this compound, providing insights into its potential utility in bioanalytical applications (Geethanjali, Nagaraja, & Melavanki, 2015).

Glucose Sensing

In the field of glucose sensing, Huang et al. (2013) researched the use of boronic acids for sensitive and selective fluorescent sensing of glucose. They utilized an amphiphilic monoboronic acid derivative with a hydrophobic pyrene fluorophore, showing improved selectivity for glucose by employing "knock-out" binding of fructose by phenylboronic acid (Huang et al., 2013).

Cancer Research

In experimental oncology, the antiproliferative potential of phenylboronic acid and benzoxaborole derivatives, including fluoro-substituted compounds, was evaluated by Psurski et al. (2018). They found that these compounds, such as 2-fluoro-6-formylphenylboronic acid, induced apoptosis in A2780 ovarian cancer cells, suggesting their potential as anticancer agents (Psurski et al., 2018).

pH Sensing

The development of a multicolor pH-dependent fluorophore, synthesized via cross-coupling chemistry involving p-hydroxyphenylboronic acid, was reported by Unciti-Broceta et al. (2009). This novel indicator, sensitive to pH changes, could be valuable in biological studies (Unciti-Broceta, Yusop, Richardson, Walton, & Bradley, 2009).

Bioorthogonal Chemistry

A study by Dilek et al. (2015) demonstrated the rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solution, using 2-formylphenylboronic acid and 4-hydrazinylbenzoic acid. This reaction, orthogonal to protein functional groups, has potential applications in bioorthogonal coupling reactions, particularly under physiologically compatible conditions (Dilek, Lei, Mukherjee, & Bane, 2015).

Synthesis and Characterization

Fluoro-substituted phenylboronic acids, including 4-fluoro-2-hydroxyphenylboronic acid, have been synthesized and characterized, revealing insights into their properties and tautomeric equilibria. Kowalska et al. (2016) focused on the influence of fluorine substituents on these properties, providing valuable information for further applications in various fields (Kowalska et al., 2016).

Safety And Hazards

4-Fluoro-2-hydroxyphenylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Relevant Papers The relevant papers cited for 4-Fluoro-2-hydroxyphenylboronic acid include publications in Nature and Cell Research .

properties

IUPAC Name

(4-fluoro-2-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BFO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFNQIAWWVBBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397579
Record name 4-Fluoro-2-hydroxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-hydroxyphenylboronic acid

CAS RN

850568-00-2
Record name 4-Fluoro-2-hydroxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Fluoro-2-hydroxy)phenylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
U Lücking, A Scholz, P Lienau, G Siemeister… - …, 2017 - Wiley Online Library
… -2-yl]amino}phenyl)methanesulfonamide (17): A mixture of crude 3-[(4-chloro-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide (300 mg), 4-fluoro-2-hydroxyphenylboronic acid (…
K Meyer, K Prelle, K Denner, U Bömer, M Schäfer… - researchgate.net
… A mixture of crude 3-[(4-chloro-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide (300 mg), 4-fluoro-2-hydroxyphenylboronic acid (234 mg, 1.50 mmol) and K3PO4 (425 mg, 2.00 …
Number of citations: 0 www.researchgate.net
J Gràcia, MA Buil, J Castro, P Eichhorn… - Journal of Medicinal …, 2016 - ACS Publications
Cyclic nucleotide cAMP is a ubiquitous secondary messenger involved in a plethora of cellular responses to biological agents involving activation of adenylyl cyclase. Its intracellular …
Number of citations: 27 pubs.acs.org

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